molecular formula C23H21N3O3 B11564605 3-methoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide

3-methoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide

Cat. No.: B11564605
M. Wt: 387.4 g/mol
InChI Key: NQKYTXIYDKHUQR-UHFFFAOYSA-N
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Description

    Starting Materials: 5,6,7,8-tetrahydroquinazolin-2-one, 4-methylbenzoyl chloride, and methoxybenzoyl chloride.

    Reaction Conditions: The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Product: 3-methoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide typically involves multi-step organic reactions

  • Preparation of Tetrahydroquinazolinone Core

      Starting Materials: Anthranilic acid and an appropriate aldehyde.

      Reaction Conditions: The reaction is carried out in the presence of a catalyst such as acetic acid under reflux conditions.

      Product: 5,6,7,8-tetrahydroquinazolin-2-one.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the tetrahydroquinazolinone moiety can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halogens (e.g., bromine) in the presence of a catalyst can be used.

Major Products Formed

    Oxidation: Formation of 3-hydroxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide.

    Reduction: Formation of 3-methoxy-N-[7-(4-methylphenyl)-5-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide.

    Substitution: Formation of 3-bromo-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide.

Scientific Research Applications

3-methoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

    Biological Research: The compound can be used as a probe to study various biological processes and pathways.

    Industrial Applications: It can be used in the synthesis of other complex organic compounds and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, 3-methoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide is unique due to the presence of the tetrahydroquinazolinone moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

3-methoxy-N-[7-(4-methylphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]benzamide

InChI

InChI=1S/C23H21N3O3/c1-14-6-8-15(9-7-14)17-11-20-19(21(27)12-17)13-24-23(25-20)26-22(28)16-4-3-5-18(10-16)29-2/h3-10,13,17H,11-12H2,1-2H3,(H,24,25,26,28)

InChI Key

NQKYTXIYDKHUQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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